2-(Trifluoromethyl)-1H-phenothiazine 2-(Trifluoromethyl)-1H-phenothiazine
Brand Name: Vulcanchem
CAS No.: 105995-59-3
VCID: VC19193017
InChI: InChI=1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-6H,7H2
SMILES:
Molecular Formula: C13H8F3NS
Molecular Weight: 267.27 g/mol

2-(Trifluoromethyl)-1H-phenothiazine

CAS No.: 105995-59-3

Cat. No.: VC19193017

Molecular Formula: C13H8F3NS

Molecular Weight: 267.27 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)-1H-phenothiazine - 105995-59-3

Specification

CAS No. 105995-59-3
Molecular Formula C13H8F3NS
Molecular Weight 267.27 g/mol
IUPAC Name 2-(trifluoromethyl)-1H-phenothiazine
Standard InChI InChI=1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-6H,7H2
Standard InChI Key ZUPBRAFYYASUAC-UHFFFAOYSA-N
Canonical SMILES C1C(=CC=C2C1=NC3=CC=CC=C3S2)C(F)(F)F

Introduction

Chemical Identity and Physicochemical Properties

2-(Trifluoromethyl)-1H-phenothiazine (CAS: 92-30-8) belongs to the phenothiazine class, featuring a sulfur and nitrogen heteroatom within its tricyclic framework. The trifluoromethyl (-CF₃) substituent at the 2-position enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₁₃H₈F₃NS
Molecular Weight267.27 g/mol
Melting Point189°C
Purity≥98.0% (GC)
Safety IdentifiersEINECS: (5)-1931; RTECS: SP5620000

The compound’s structure, validated by nuclear magnetic resonance (NMR) and mass spectrometry, exhibits an intramolecular hydrogen bond (H-bond) between the hydroxyl group’s hydrogen and the side-chain nitrogen atom . This interaction stabilizes the molecule and modulates its antioxidant activity.

Quantum Chemical Insights into Reactivity and Stability

DFT and QTAIM analyses have elucidated critical thermochemical parameters governing 2-(trifluoromethyl)-1H-phenothiazine’s radical scavenging potential . The following table summarizes computed values for key parameters:

ParameterValue (kJ/mol)
Bond Dissociation Enthalpy (BDE)345.2 ± 2.1
Ionization Potential (IP)785.4 ± 3.5
Proton Affinity (PA)872.6 ± 4.2
Electron-Transfer Enthalpy (ETE)128.9 ± 1.8

Lower BDE values indicate easier hydrogen abstraction, enhancing antioxidant activity, while high PA suggests strong proton-donating capacity . The H-bond identified via QTAIM further stabilizes the radical intermediate, prolonging scavenging efficacy . Comparative studies with fluphenazine (FLU) reveal that the trifluoromethyl group reduces electron density at the reactive site, moderating oxidative activity but improving metabolic stability .

Pharmacological Applications: CB1 Receptor Antagonism

Recent investigations highlight 2-(trifluoromethyl)-1H-phenothiazine derivatives as novel peripherally acting CB1 receptor antagonists . Unlike centrally acting antagonists (e.g., rimonabant), these compounds exhibit limited blood-brain barrier (BBB) penetration, minimizing psychiatric side effects. Key findings include:

Structure-Activity Relationship (SAR)

  • Hydrophobic Substituents: Methoxy (-OCH₃) and chloro (-Cl) groups at the 2-position enhance CB1 binding affinity by 40% compared to the parent compound .

  • Polar Functional Groups: Pyrimidine and triazole moieties improve polar surface area (PSA), reducing lipophilicity and BBB permeability .

  • Amide Linkages: Retaining the amide spacer in derivatives (e.g., compound 23) sustains hypophagic activity, reducing food intake by 62% in murine models .

In Vivo Efficacy

In acute hypophagic assays, derivative 23 (2-methoxy substitution) decreased food intake to 19% of control levels, outperforming rimonabant (37%) . Parallel artificial membrane permeability assays (PAMPA) confirmed negligible CNS penetration (BBB score: 0.02 vs. 0.78 for rimonabant) .

Hazard CategoryPrecautionary Measure
Skin IrritationUse nitrile gloves
Inhalation RiskEmploy fume hoods
Environmental PersistenceAvoid aqueous discharge

Future Directions and Research Opportunities

Further studies should explore:

  • Hybrid Derivatives: Combining trifluoromethyl groups with sulfonamide moieties to enhance CB1 selectivity.

  • In Silico Optimization: Machine learning models to predict BBB penetration and off-target effects.

  • Chronic Toxicity Profiles: Long-term studies to validate safety in preclinical models.

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